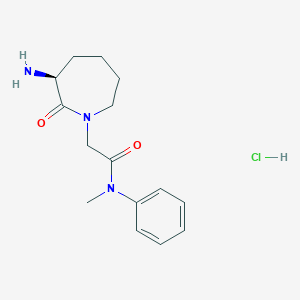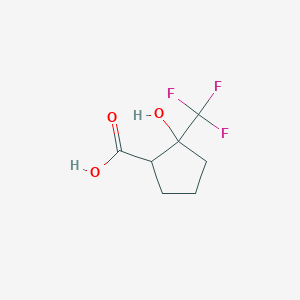
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid is an organic compound characterized by the presence of a cyclopentane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid can be achieved through several methods. One efficient method involves the reaction of substituted salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline under solvent-free conditions . This method is economical, environmentally friendly, and allows for the recovery and reuse of the catalyst without significant loss of activity.
Industrial Production Methods
Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, where cyclopentene reacts with carbon monoxide and water to form cyclopentanecarboxylic acid . This method can be adapted to introduce the trifluoromethyl and hydroxyl groups through subsequent reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclopentanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the hydroxyl and trifluoromethyl groups, making it less reactive in certain chemical reactions.
2-Hydroxy-2-methylcyclopentanecarboxylic acid: Similar structure but lacks the trifluoromethyl group, affecting its chemical properties and reactivity.
2-Hydroxy-2-(trifluoromethyl)butanoic acid: Similar functional groups but different ring structure, leading to different chemical behavior.
Uniqueness
2-Hydroxy-2-(trifluoromethyl)cyclopentanecarboxylic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H9F3O3 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
2-hydroxy-2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(13)3-1-2-4(6)5(11)12/h4,13H,1-3H2,(H,11,12) |
InChI-Schlüssel |
GWAFRCRYAABOPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(C(F)(F)F)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


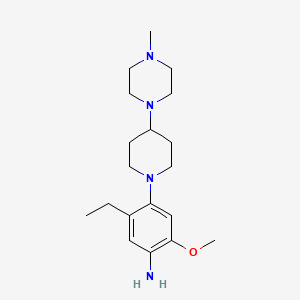
![(4AS,7aR)-6-benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15219063.png)

![(2S,5S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B15219074.png)
![tert-Butyl 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15219078.png)
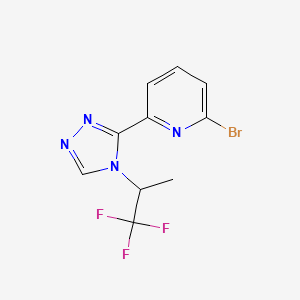
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B15219088.png)
![Methyl 4'-methyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B15219091.png)

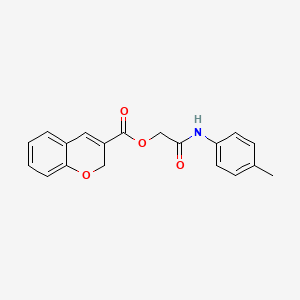
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)


